molecular formula C24H23NO4S B331128 ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate

ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate

Cat. No.: B331128
M. Wt: 421.5 g/mol
InChI Key: TWHZSYKTDWNIKF-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of Substituents: The ethyl, methyl, and xanthenylcarbonyl groups are introduced through various substitution reactions. For example, the ethyl and methyl groups can be added via alkylation reactions using appropriate alkyl halides.

    Esterification: The carboxyl group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-ethyl-5-methylthiophene-3-carboxylate: Lacks the xanthenylcarbonyl group, making it less complex.

    Methyl 4-ethyl-5-methylthiophene-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-ethyl-5-methyl-2-aminothiophene-3-carboxylate: Contains an amino group instead of the xanthenylcarbonyl group.

Uniqueness

Ethyl 4-ethyl-5-methyl-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate is unique due to the presence of the xanthenylcarbonyl group, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 4-ethyl-5-methyl-2-(9H-xanthene-9-carbonylamino)thiophene-3-carboxylate

InChI

InChI=1S/C24H23NO4S/c1-4-15-14(3)30-23(21(15)24(27)28-5-2)25-22(26)20-16-10-6-8-12-18(16)29-19-13-9-7-11-17(19)20/h6-13,20H,4-5H2,1-3H3,(H,25,26)

InChI Key

TWHZSYKTDWNIKF-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C

Origin of Product

United States

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